molecular formula C21H22N2O3 B2738581 2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide CAS No. 851404-38-1

2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide

Cat. No.: B2738581
CAS No.: 851404-38-1
M. Wt: 350.418
InChI Key: JTOSPGKXEPXZJT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide is a complex organic compound that features a methoxyphenyl group and a quinolinyl group

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the intermediate.

    Quinolinyl intermediate synthesis: The quinolinyl group is synthesized separately, often starting from 2-methylquinoline.

    Coupling reaction: The final step involves coupling the methoxyphenyl intermediate with the quinolinyl intermediate under specific conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may have different substituents on the phenyl or quinolinyl groups.

    Quinoline derivatives: Compounds with a quinoline core structure, which may have different functional groups attached.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group, which may have different substituents or additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-3-6-16-13-17(21(25)23-19(16)11-14)9-10-22-20(24)12-15-4-7-18(26-2)8-5-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOSPGKXEPXZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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